5-Bromo-2-iodobenzaldehyde

Beschreibung

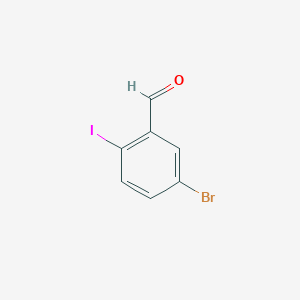

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOELYMOGQIDKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621000 | |

| Record name | 5-Bromo-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689291-89-2 | |

| Record name | 5-Bromo-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 5-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 5-Bromo-2-iodobenzaldehyde, a key synthetic intermediate. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a significant synthetic pathway.

Core Physical and Chemical Properties

This compound is a halogenated aromatic aldehyde. Its structure, featuring bromine and iodine atoms on the benzene ring, makes it a valuable and versatile building block in medicinal chemistry and material science.[1] It serves as a precursor for the synthesis of complex heterocyclic structures, such as aza-fused polycyclic quinolines.[2]

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO | [2][3][4] |

| Molecular Weight | 310.91 g/mol | [2][3][4] |

| Appearance | Crystalline powder, Light gold (hint of orange) | [2] |

| Melting Point | 89-90 °C | [2] |

| Boiling Point | 312.2 ± 27.0 °C (Predicted) | [2] |

| Density | 2.231 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents (e.g., DCM); Insoluble in water. | Inferred from synthesis protocols[2] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon). | [2][4] |

| InChIKey | MOELYMOGQIDKNW-UHFFFAOYSA-N | [2][3] |

| CAS Number | 689291-89-2 | [2][3][4] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., MelTemp)

-

Sample Preparation: A small amount of dry this compound crystalline powder is finely crushed. The open end of a glass capillary tube is tapped into the powder until a small amount of sample (1-2 mm in height) enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end.

-

Apparatus Setup: The prepared capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (>10°C/min) is initially used to determine an approximate melting range. This provides a target for a more accurate measurement.

-

Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute.

-

Observation: The temperature at which the first liquid drop appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For a pure sample, this range should be narrow.

Boiling Point Determination (for High-Boiling Solids)

While this compound is a solid at room temperature, its boiling point can be determined using specialized micro-scale methods. The predicted high boiling point suggests that distillation would be performed under vacuum to prevent decomposition, but a standard determination protocol is as follows.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed into a small test tube (fusion tube), enough to form a liquid column of about 2-3 cm upon melting.

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end. The open end of this capillary is placed into the molten sample in the fusion tube, with the sealed end remaining above the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and inserted into the side arm of a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a microburner. This design allows for uniform heating of the oil via convection.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is removed. The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.

Application in Synthesis: An Experimental Workflow

This compound is a crucial starting material for constructing complex nitrogen-containing heterocyclic molecules, which are of significant interest in drug discovery. One such application is in the copper-catalyzed cascade reaction to form aza-fused polycyclic quinolines.[2]

Caption: Workflow for the synthesis of aza-fused polycyclic quinolines.

References

5-Bromo-2-iodobenzaldehyde CAS number 689291-89-2

An In-depth Technical Guide to 5-Bromo-2-iodobenzaldehyde (CAS: 689291-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a di-halogenated aromatic aldehyde that serves as a versatile and valuable intermediate in modern organic synthesis. Its structure, featuring an aldehyde, a bromine atom, and an iodine atom on a benzene ring, provides three distinct points for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, making it a highly strategic building block. This compound is of particular interest to the drug discovery and development sector, where it is classified as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is a solid, crystalline powder, typically light gold or orange in color.[2]

| Property | Value | Reference(s) |

| CAS Number | 689291-89-2 | [3][4][5] |

| Molecular Formula | C₇H₄BrIO | [2][4][5] |

| Molecular Weight | 310.91 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Iodo-5-bromobenzaldehyde | [4] |

| Melting Point | 89-92 °C | [6][7] |

| Boiling Point | 312.2 ± 27.0 °C (Predicted) | [2] |

| Density | 2.231 g/cm³ (Predicted) | [2] |

| Appearance | Crystalline Powder, Light gold (hint of orange) | [2] |

| Purity | ≥95% - ≥98% (Commercial Grades) | [5][6] |

| Solubility | Soluble in common organic solvents like DCM, THF, Acetonitrile. | [8] |

| Storage | Store at 2-8°C in a cool, dry place, protected from light, under an inert gas (Nitrogen or Argon). | [2][4] |

Spectroscopic Data (Predicted)

| Technique | Expected Characteristics |

| ¹H NMR | δ ~10.0-10.3 ppm (s, 1H, -CHO) ; Three aromatic protons between δ ~7.5-8.2 ppm with distinct doublet and doublet-of-doublets splitting patterns due to ortho and meta coupling. |

| ¹³C NMR | δ ~190-195 ppm (C=O) ; δ ~95-100 ppm (C-I) ; Six distinct aromatic carbon signals between δ ~120-145 ppm , including the carbon attached to bromine. |

| IR (Infrared) | ~2820 & 2720 cm⁻¹ (Aldehyde C-H stretch); ~1700 cm⁻¹ (Aromatic Aldehyde C=O stretch); ~1580-1600 cm⁻¹ (Aromatic C=C stretch); ~1000-1200 cm⁻¹ (C-Br, C-I region). |

| MS (Mass Spec) | Molecular Ion (M⁺) peak at m/z 309.8 with a characteristic M+2 peak of nearly equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthesis and Experimental Protocols

This compound is typically synthesized via the oxidation of its corresponding alcohol, (5-bromo-2-iodophenyl)methanol. The Swern oxidation is a common and efficient method.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Swern Oxidation

This protocol is based on a described method for the oxidation of (5-bromo-2-iodophenyl)methanol.[8]

Materials:

-

(5-bromo-2-iodophenyl)methanol (1.0 equiv)

-

Oxalyl chloride (1.6 equiv)

-

Dimethyl sulfoxide (DMSO) (2.4 equiv)

-

Triethylamine (5.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Standard glassware for anhydrous reactions (flame-dried, under Nitrogen/Argon)

Procedure:

-

Prepare a solution of oxalyl chloride (1.6 equiv) in anhydrous DCM in a three-necked flask under a nitrogen atmosphere.

-

Cool the solution to between -70 °C and -65 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.4 equiv) in anhydrous DCM to the flask, ensuring the internal temperature remains below -65 °C. Stir the mixture for 10 minutes.

-

Add a solution of (5-bromo-2-iodophenyl)methanol (4.55 g, 14.4 mmol, 1.0 equiv) in anhydrous DCM (100 mL) to the reaction mixture.

-

Stir the resulting mixture at -65 °C for 15 minutes.

-

Add triethylamine (10 mL, 72 mmol, 5.0 equiv) to the flask.

-

Allow the reaction mixture to slowly warm to -10 °C and continue stirring for 1 hour.

-

Quench the reaction by adding water (40 mL) and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this transformation is high (93%).[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Pd(0) catalyst.[3] This allows for selective coupling at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations.

Caption: Reactivity overview of this compound.

Representative Protocol: Sonogashira Coupling

This protocol is a representative procedure for the selective coupling at the iodo-position, adapted from general methods.[3][11]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.025 equiv)

-

Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), the amine base (7.0 equiv), and the terminal alkyne (1.1 equiv) sequentially under a nitrogen atmosphere.

-

Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

-

Wash the combined filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-bromobenzaldehyde product.

Representative Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling at the more reactive iodo-position.[12][13][14]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

-

Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

-

In a flame-dried flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Application in Drug Discovery: Protein Degrader Building Block

Targeted protein degradation (TPD) is a revolutionary drug discovery strategy that utilizes small molecules to eliminate disease-causing proteins. Bifunctional molecules, often called PROTACs, are central to this approach. They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[15][16]

This compound is classified as a "Protein Degrader Building Block," indicating its use in the modular synthesis of these complex molecules.[1] Its di-halogenated structure is ideal for building out the POI ligand or the linker. A typical synthetic strategy would involve:

-

First Coupling: A Sonogashira or Suzuki reaction at the C-I position to attach a core fragment of the POI ligand or a linker element.

-

Second Coupling: A subsequent coupling reaction (e.g., Suzuki) at the C-Br position to connect another part of the molecule.

-

Aldehyde Modification: The aldehyde group can be used as a handle for further modifications, such as reductive amination to connect to a linker, or converted to other functional groups.

Caption: Logical workflow for using the title compound in PROTAC synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions by trained personnel.[2][3][6]

| Hazard Type | GHS Statement(s) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and reactivity. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective, stepwise functionalization through established cross-coupling methodologies. This feature, combined with the reactivity of the aldehyde handle, makes it an important precursor for complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation. Proper handling and storage are essential due to its hazardous nature. This guide provides the foundational technical information required for its effective use in research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H4BrIO | CID 21973861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Page loading... [guidechem.com]

- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 689291-89-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 10. 2-IODOBENZALDEHYDE(26260-02-6) IR Spectrum [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 16. lifechemicals.com [lifechemicals.com]

Synthesis of 5-Bromo-2-iodobenzaldehyde: A Technical Guide to the Oxidation of (5-Bromo-2-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-iodobenzaldehyde from its precursor, (5-bromo-2-iodophenyl)methanol. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. This document details various established methods for this conversion, presenting comparative data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Overview of Synthetic Strategies

The selective oxidation of (5-bromo-2-iodophenyl)methanol to this compound requires mild and efficient reagents to prevent over-oxidation to the corresponding carboxylic acid. Several methods have been successfully employed for the oxidation of primary benzylic alcohols, each with its own advantages and limitations regarding reaction conditions, substrate scope, and scalability. This guide focuses on four prominent methods: Pyridinium Dichromate (PDC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method is often guided by factors such as yield, reaction time, temperature, and the need for specialized equipment or inert atmospheres. The following table summarizes quantitative data for the different oxidation methods, based on literature reports for the target compound or analogous substituted benzyl alcohols.

| Oxidation Method | Oxidizing Agent/System | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| PDC Oxidation | Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Room Temperature | 1-2 h | ~93 |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 0.5-1 h | 85-95 |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5-2 h | 90-98[1] |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl, NaBr | Dichloromethane (DCM) / Water | 0 to Room Temp. | 1-3 h | 80-95[2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the aforementioned oxidation methods are provided below.

Pyridinium Dichromate (PDC) Oxidation

PDC is a milder alternative to other chromium-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes.

Materials:

-

(5-bromo-2-iodophenyl)methanol

-

Pyridinium Dichromate (PDC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a stirred solution of (5-bromo-2-iodophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium dichromate (PDC) (1.5 - 2.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celatom® to remove the chromium salts.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Swern Oxidation

The Swern oxidation is a widely used metal-free method that proceeds under mild, low-temperature conditions, making it suitable for sensitive substrates.[3]

Materials:

-

(5-bromo-2-iodophenyl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1-1.5 eq) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.0-2.5 eq). Stir the mixture at -78 °C for 15-30 minutes.

-

Add a solution of (5-bromo-2-iodophenyl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for an additional 15-30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature.

-

Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, offering a mild and highly selective method for the synthesis of aldehydes.[1]

Materials:

-

(5-bromo-2-iodophenyl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve (5-bromo-2-iodophenyl)methanol (1.0 eq) in DCM in a round-bottom flask.

-

Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

TEMPO-catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric oxidant, such as sodium hypochlorite (bleach), providing an efficient and cost-effective protocol.[2]

Materials:

-

(5-bromo-2-iodophenyl)methanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (household bleach)

-

Sodium bromide (NaBr)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

10% aqueous sodium thiosulfate solution

Procedure:

-

In a round-bottom flask, dissolve (5-bromo-2-iodophenyl)methanol (1.0 eq) in DCM.

-

Add an aqueous solution of NaBr (0.1 eq) and a catalytic amount of TEMPO (0.01-0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution (1.1-1.2 eq) while maintaining the pH of the aqueous layer at ~9 by the addition of saturated aqueous sodium bicarbonate solution.

-

Stir the biphasic mixture vigorously at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound, as well as the classification of the discussed oxidizing agents.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Classification of oxidizing agents for the synthesis of this compound.

Conclusion

This technical guide provides a detailed comparison of four effective methods for the synthesis of this compound from (5-bromo-2-iodophenyl)methanol. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and sensitivity of other functional groups in the molecule. The provided protocols and workflows serve as a practical resource for the successful synthesis and purification of this valuable chemical intermediate.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-iodobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde functionality alongside two different halogen atoms on the aromatic ring, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this molecule. We will delve into the electronic and steric factors governing its reactivity, present key chemical transformations with detailed experimental protocols, and provide quantitative data from analogous systems to guide synthetic planning. The strategic positioning of the bromo and iodo substituents allows for selective manipulation, making this compound a valuable building block for the synthesis of complex molecular architectures, including heterocycles and biaryl compounds.

Introduction

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In this compound, the presence of two electron-withdrawing halogen atoms, bromine and iodine, is expected to enhance the electrophilic character of the aldehyde group, making it susceptible to nucleophilic attack. The halogens exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the aldehyde group. This electronic influence is a key determinant of its reactivity in a range of chemical reactions. Furthermore, the ortho-iodo substituent introduces significant steric hindrance around the aldehyde, which can influence the approach of nucleophiles and the stereochemical outcome of reactions.

This guide will explore the practical implications of these electronic and steric effects on common aldehyde reactions, including nucleophilic additions, condensation reactions, and various cross-coupling reactions where the aldehyde group can be either a spectator or a participant in subsequent transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrIO | [1] |

| Molecular Weight | 310.91 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 89-92 °C | [2] |

| SMILES | C1=CC(=C(C=C1Br)C=O)I | [1] |

| InChIKey | MOELYMOGQIDKNW-UHFFFAOYSA-N | [1] |

Reactivity of the Aldehyde Group: A Theoretical Perspective

The reactivity of the aldehyde in this compound is modulated by a combination of electronic and steric effects imparted by the halogen substituents.

Electronic Effects:

-

Inductive Effect (-I): Both bromine and iodine are electronegative atoms that withdraw electron density from the benzene ring through the sigma bonds. This inductive effect is additive and makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic and susceptible to nucleophilic attack.

-

Mesomeric Effect (+M): The halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring, exerting a positive mesomeric effect. However, for halogens, the inductive effect generally outweighs the mesomeric effect in influencing reactivity at the aldehyde.

Steric Effects:

-

The iodine atom at the ortho position to the aldehyde group creates significant steric hindrance. This can affect the rate and feasibility of reactions involving bulky nucleophiles or reagents. The steric congestion can also influence the conformational preferences of the molecule and the stereoselectivity of certain reactions.

The interplay of these effects makes the aldehyde group in this compound highly reactive towards nucleophiles, a feature that is exploited in various synthetic transformations.

Key Chemical Transformations and Experimental Protocols

The aldehyde group of this compound is a versatile handle for a variety of synthetic transformations. Below are detailed protocols for some of the most relevant reactions.

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction can be employed to synthesize substituted stilbene derivatives, which are precursors to various biologically active molecules.[3][4]

Illustrative Reaction Scheme:

Caption: General scheme of a Wittig reaction.

Experimental Protocol (Adapted from analogous systems): [5]

-

Ylide Generation: To a solution of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise at 0 °C. Stir the resulting colored solution for 1 hour at room temperature.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Expected Yields: Based on reactions with similar substituted benzaldehydes, yields for this type of Wittig reaction can range from moderate to good (50-85%), depending on the specific ylide and reaction conditions used.[3][4]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C double bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.[6][7][8]

Illustrative Reaction Scheme:

Caption: General scheme of a Knoevenagel condensation.

Experimental Protocol (Adapted from general procedures): [6]

-

Reaction Setup: To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or DBU).

-

Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Yields: Knoevenagel condensations with aromatic aldehydes are typically high-yielding, often exceeding 80-95% with reactive methylene compounds.[6][9]

Synthesis of Isoquinolines

The ortho-iodo and aldehyde functionalities of this compound make it an excellent precursor for the synthesis of substituted isoquinolines, a core scaffold in many natural products and pharmaceuticals. A common strategy involves a Sonogashira coupling followed by a cyclization step.[10][11]

Illustrative Reaction Pathway:

Caption: Pathway to isoquinolines from this compound.

Experimental Protocol (Adapted from similar syntheses): [10]

-

Sonogashira Coupling: To a degassed solution of this compound (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine). Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Cyclization: To the crude Sonogashira product, add a source of ammonia (e.g., ammonium acetate) and heat the mixture in a suitable solvent (e.g., acetic acid or a high-boiling solvent like DMF) to effect cyclization.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude isoquinoline derivative by column chromatography.

Expected Yields: This two-step, one-pot procedure can provide substituted isoquinolines in good to excellent yields, often in the range of 60-90%.[10]

Reactivity of the Halogen Substituents: A Platform for Further Functionalization

While this guide focuses on the aldehyde group, it is crucial to recognize that the bromo and iodo substituents are also reactive handles for a variety of cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds (C-I > C-Br) allows for selective functionalization.[12][13]

-

Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds between the aryl halide and an organoboron reagent. The greater reactivity of the C-I bond allows for selective coupling at the 2-position.[12][14]

-

Sonogashira Coupling: As mentioned in the isoquinoline synthesis, this reaction couples the aryl halide with a terminal alkyne. Again, the C-I bond is more reactive.[15]

-

Heck Reaction: This reaction forms a C-C bond between the aryl halide and an alkene.[16][17][18]

Illustrative Workflow for Selective Cross-Coupling:

Caption: Selective functionalization via sequential Suzuki couplings.

Quantitative Data from Analogous Systems

Direct quantitative kinetic or yield data for reactions of this compound is not extensively reported in the literature. However, we can extrapolate expected reactivity and yields from studies on closely related substituted benzaldehydes.

Table 2: Illustrative Yields for Wittig Reactions with Substituted Benzaldehydes

| Aldehyde | Ylide | Product | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-nitrocinnamate | 85 | [3] |

| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-chlorocinnamate | 92 | [3] |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | Stilbene | 72 | [3] |

Table 3: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |

| 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | [12] |

| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 78 | [12] |

| 5-Bromonicotinaldehyde | Phenylboronic acid | 5-Phenylnicotinaldehyde | Moderate to high | [12] |

| 5-Iodonicotinaldehyde | Phenylboronic acid | 5-Phenylnicotinaldehyde | Generally high | [12] |

The data in these tables support the theoretical principles discussed: electron-withdrawing groups on the benzaldehyde generally lead to high yields in nucleophilic additions like the Wittig reaction, and aryl iodides are more reactive than aryl bromides in Suzuki-Miyaura couplings.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. The aldehyde group is activated by the electron-withdrawing effects of the two halogen substituents, facilitating a range of nucleophilic addition and condensation reactions. The presence of both bromo and iodo groups on the aromatic ring, with their differential reactivity in cross-coupling reactions, provides a powerful tool for the regioselective synthesis of complex, polysubstituted aromatic compounds. This guide has provided a detailed overview of the reactivity of the aldehyde group, along with practical experimental protocols and comparative data to aid researchers in the effective utilization of this versatile molecule in their synthetic endeavors. The strategic application of the reactions described herein will undoubtedly continue to contribute to advancements in drug discovery and materials science.

References

- 1. This compound | C7H4BrIO | CID 21973861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 689291-89-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. sciepub.com [sciepub.com]

- 6. asianpubs.org [asianpubs.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. odinity.com [odinity.com]

- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

An In-depth Technical Guide to the Ortho-lithiation of 5-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies and challenges associated with the ortho-lithiation of 5-bromo-2-iodobenzaldehyde. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. However, the presence of multiple reactive sites in this compound, namely the reactive aldehyde, the carbon-iodine bond, and the carbon-bromine bond, presents a significant challenge for selective C-H activation at the ortho position. This document outlines the necessary protective strategies, discusses the competition between ortho-lithiation and halogen-metal exchange, and provides detailed, albeit adapted, experimental protocols based on analogous systems.

Introduction: The Challenge of Regioselectivity

Directed ortho-metalation (DoM) facilitates the deprotonation of a position ortho to a directing metalation group (DMG), enabling subsequent reaction with an electrophile.[1][2][3] In the case of this compound, the aldehyde group, once protected, can act as a DMG, directing lithiation to the C6 position. However, the molecule also possesses two halogen atoms, making it susceptible to lithium-halogen exchange. This exchange is a rapid, kinetically controlled process, with the rate of exchange following the trend I > Br > Cl.[4] Consequently, the primary challenge in the ortho-lithiation of this substrate is to favor the thermodynamically driven deprotonation at C6 over the kinetically favored lithium-iodine exchange at C2.

Direct treatment of benzaldehydes with organolithium reagents is not feasible as it leads to nucleophilic addition to the carbonyl group. Therefore, protection of the aldehyde functionality is a mandatory first step. Common protecting groups that also function as effective DMGs include acetals and in situ generated α-amino alkoxides.

Aldehyde Protection Strategies

Effective protection of the aldehyde is critical for successful ortho-lithiation. The protecting group must be stable to the strongly basic conditions and ideally should enhance the directing effect for the ortho-deprotonation.

Acetal Formation

Protection of the benzaldehyde as a diethyl acetal is a common and effective strategy. The acetal is stable to organolithium bases and the oxygen atoms can coordinate with the lithium reagent, directing deprotonation to the adjacent ortho-position.

Experimental Protocol: Synthesis of this compound Diethyl Acetal

-

To a solution of this compound (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of a solid acid catalyst (e.g., amberlyst-15).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound diethyl acetal.

The Competition: Ortho-lithiation vs. Lithium-Halogen Exchange

Upon treatment of the protected this compound with an organolithium reagent, three primary reaction pathways are possible:

-

Directed ortho-Metalation (DoM): Deprotonation at the C6 position, directed by the acetal DMG.

-

Lithium-Iodine Exchange: Exchange at the C2 position, which is kinetically favored.[4]

-

Lithium-Bromine Exchange: Exchange at the C5 position, which is less favorable than iodine exchange.

The choice of the organolithium base and the reaction conditions are critical in determining the outcome. While alkyllithiums like n-BuLi are commonly used for DoM, they are also highly effective for halogen-metal exchange. Lithium amides, such as lithium diisopropylamide (LDA), are generally less reactive in halogen-metal exchange and can sometimes favor deprotonation.[5]

Based on the established principles of organolithium chemistry, it is highly probable that treatment of this compound diethyl acetal with n-BuLi or t-BuLi would predominantly result in lithium-iodine exchange at the C2 position, even at very low temperatures (-78 to -100 °C).[4]

To achieve the desired ortho-lithiation at C6, conditions that disfavor the kinetic halogen exchange pathway must be employed. This could potentially be achieved by using a sterically hindered and less nucleophilic base like LDA, which is more likely to act as a base (deprotonation) rather than a nucleophile (in the context of halogen exchange).

Experimental Protocols for Lithiation

Protocol Favoring Lithium-Halogen Exchange (Predicted Major Pathway)

This protocol is based on general procedures for lithium-halogen exchange on iodoarenes.

-

Dissolve this compound diethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Quench the resulting aryllithium species by adding a suitable electrophile (e.g., dimethylformamide, trimethylsilyl chloride, etc.).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, after acidic workup to deprotect the acetal, is expected to be the 2-substituted-5-bromobenzaldehyde. Purify by column chromatography.

Hypothetical Protocol to Favor Ortho-lithiation

This protocol is designed to maximize the chances of deprotonation at the C6 position by using a less nucleophilic base. The success of this approach is speculative and would require experimental validation.

-

Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 15 minutes and then re-cooling to -78 °C.

-

To this freshly prepared LDA solution, add a solution of this compound diethyl acetal (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add the desired electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

-

Perform an aqueous workup with saturated ammonium chloride solution.

-

Extract with an organic solvent, dry, and concentrate.

-

Hydrolyze the acetal protecting group using acidic conditions (e.g., 2M HCl in THF).

-

Purify the crude product by column chromatography to isolate the desired 6-substituted-5-bromo-2-iodobenzaldehyde.

Data Presentation

The following tables summarize expected outcomes and conditions based on analogous reactions found in the literature. The yields are estimates and would require experimental verification for the specific substrate.

Table 1: Predicted Regioselectivity of Lithiation of Protected this compound

| Base | Solvent | Temperature (°C) | Predicted Major Product | Predicted Minor Product(s) |

| n-BuLi | THF | -78 | 2-Lithio-5-bromobenzaldehyde acetal (via I/Li exchange) | 6-Lithio-5-bromo-2-iodobenzaldehyde acetal |

| sec-BuLi | THF | -78 | 2-Lithio-5-bromobenzaldehyde acetal (via I/Li exchange) | 6-Lithio-5-bromo-2-iodobenzaldehyde acetal |

| t-BuLi | THF | -78 | 2-Lithio-5-bromobenzaldehyde acetal (via I/Li exchange) | 6-Lithio-5-bromo-2-iodobenzaldehyde acetal |

| LDA | THF | -78 | 6-Lithio-5-bromo-2-iodobenzaldehyde acetal (via DoM) | 2-Lithio-5-bromobenzaldehyde acetal |

Table 2: Representative Yields for Reactions of Aryllithiums with Electrophiles

| Aryllithium Source (Protected) | Electrophile | Product (after deprotection) | Approximate Yield (%) |

| 2-Iodo-5-bromobenzaldehyde acetal + n-BuLi | DMF | 5-Bromo-2-formylbenzaldehyde | 70-85 |

| 2-Iodo-5-bromobenzaldehyde acetal + n-BuLi | (CH₃)₃SiCl | 5-Bromo-2-(trimethylsilyl)benzaldehyde | 80-95 |

| 2-Iodo-5-bromobenzaldehyde acetal + LDA | DMF | 5-Bromo-6-formyl-2-iodobenzaldehyde | (Requires optimization) |

| 2-Iodo-5-bromobenzaldehyde acetal + LDA | (CH₃)₃SiCl | 5-Bromo-2-iodo-6-(trimethylsilyl)benzaldehyde | (Requires optimization) |

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

Caption: Competing reaction pathways for protected this compound.

Caption: A generalized workflow for the lithiation and electrophilic quench.

Conclusion

The ortho-lithiation of this compound presents a significant synthetic challenge due to the competing lithium-halogen exchange reactions. The kinetic preference for lithium-iodine exchange makes it the most probable outcome when using standard alkyllithium reagents. Achieving the desired ortho-lithiation at the C6 position would likely require careful optimization of reaction conditions, including the use of a less nucleophilic base such as LDA. The protocols and data presented in this guide are based on established principles and analogous systems and should serve as a strong starting point for further experimental investigation. Researchers and drug development professionals should proceed with the understanding that the selective ortho-lithiation of this particular substrate is a challenging transformation that will necessitate careful experimental design and analysis.

References

- 1. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide to the Safe Handling of 5-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 5-Bromo-2-iodobenzaldehyde (CAS No: 689291-89-2), a halogenated benzaldehyde derivative utilized in various scientific applications, including medicinal chemistry and materials science.[1] The following sections detail the compound's physical and chemical properties, associated hazards, and recommended safety protocols to ensure its proper and safe handling in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO | [2] |

| Molecular Weight | 310.91 g/mol | [2] |

| Appearance | Crystalline powder, light gold with a hint of orange | [3][4] |

| Melting Point | 89-90 °C | [3][5] |

| Boiling Point (Predicted) | 312.2 ± 27.0 °C | [3] |

| Density (Predicted) | 2.231 g/cm³ | [3][5] |

| Flash Point (Predicted) | 142.6 ± 23.7 °C | [5] |

| Solubility | Insoluble in water | [6] |

| Purity | ≥95% - ≥97% | [1][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Hazard Summary Table

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 4 | - | H413: May cause long lasting harmful effects to aquatic life |

The GHS pictograms associated with these hazards are:

Hazard Communication Flowchart

The following diagram illustrates the logical flow from hazard classification to the communication of these hazards through labeling.

Caption: GHS Hazard Communication for this compound.

Experimental Protocols

Detailed experimental methodologies for the toxicological and ecotoxicological studies that form the basis of the GHS classifications for this compound are not publicly available in the searched Safety Data Sheets or related documents. This information is typically proprietary to the manufacturers or testing laboratories and is summarized in the SDS to provide hazard information without disclosing the full study reports. The classifications are based on standardized OECD (Organisation for Economic Co-operation and Development) or equivalent testing guidelines for chemical safety.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Recommended Personal Protective Equipment (PPE) and Handling Workflow

The following diagram outlines the recommended workflow for handling this compound, emphasizing the necessary personal protective equipment.

Caption: Recommended PPE and Handling Workflow.

Precautionary Statements (P-codes)

The following precautionary statements provide specific guidance for minimizing risks associated with handling this compound:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[3][5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P273 | Avoid release to the environment.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] |

| P330 | Rinse mouth.[5] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3][5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3][5] |

| P362 | Take off contaminated clothing and wash before reuse.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Storage Conditions

To ensure the stability and longevity of this compound, it should be stored under the following conditions:

-

Atmosphere: Under an inert gas such as nitrogen or argon.[2][3]

-

Light: Protect from light.[2]

-

Container: Keep in a tightly sealed container in a dry and well-ventilated place.[6]

Solutions of the compound are less stable than the solid form and should be prepared fresh. If storage of a solution is necessary, it should be kept in a tightly sealed vial under a nitrogen atmosphere at low temperatures (-20°C for up to one month or -80°C for up to six months).[9]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

Fire-Fighting Measures and Accidental Release

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6]

-

Accidental Release Measures: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. 689291-89-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 689291-89-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. aceschem.com [aceschem.com]

- 8. This compound | C7H4BrIO | CID 21973861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Theoretical Deep Dive: Unraveling the Electronic Landscape of 5-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodobenzaldehyde is a halogenated benzaldehyde derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic characteristics of this compound. Due to the limited availability of direct theoretical studies on this compound, this paper draws extensively on methodologies and findings from computational analyses of the structurally analogous compound, 5-Bromo-2-hydroxybenzaldehyde. The principles and computational protocols detailed herein offer a robust framework for the in-silico investigation of this compound and similar molecular structures.

Introduction

Halogenated aromatic aldehydes are a critical class of intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials. The specific placement of bromine and iodine atoms on the benzaldehyde scaffold in this compound creates a unique electronic environment that governs its chemical behavior. Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of molecular structure, stability, and electronic properties. This guide outlines the standard computational protocols, presents key electronic descriptors, and visualizes the typical workflow for such theoretical investigations.

Computational Methodologies

The primary theoretical approach for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT).[1][2] This method offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Geometry Optimization and Frequency Analysis

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package.[1]

-

Method: Density Functional Theory (DFT) using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2]

-

Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good description of the electron distribution, including polarization and diffuse functions.[1][2]

-

Procedure: The initial molecular structure of this compound is built using a molecular modeling program like GaussView.[1] The geometry is then optimized to find the minimum energy structure on the potential energy surface.

-

Verification: To ensure that the optimized structure corresponds to a true minimum and not a saddle point, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Electronic Property Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

Experimental Protocol:

-

Software: Gaussian 09, Multiwfn.[1]

-

Method: Time-Dependent DFT (TD-DFT) is employed for calculating excited state properties, such as UV-Visible absorption spectra.[1]

-

Calculated Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Spectroscopic Properties: Theoretical Infrared (IR) and UV-Visible spectra can be calculated and compared with experimental data for validation.

-

Predicted Electronic Properties

Structural Parameters

The optimized geometrical parameters, including bond lengths and angles, provide the foundational understanding of the molecular structure. For a related compound, 5-Bromo-2-hydroxybenzaldehyde, a comparison between calculated and experimental data showed good agreement.[1] A similar level of accuracy is expected for theoretical predictions for this compound.

| Parameter | Predicted Value Range (based on analogy) |

| C-C (aromatic) Bond Length | 1.3 - 1.4 Å |

| C-H Bond Length | 1.0 - 1.1 Å |

| C=O Bond Length | ~1.2 Å |

| C-Br Bond Length | ~1.9 Å |

| C-I Bond Length | ~2.1 Å |

| C-C-C Bond Angle | 118° - 122° |

| C-C-H Bond Angle | 117° - 122° |

Table 1: Predicted Structural Parameters for this compound.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity.

| Property | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to the chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character. |

Table 2: Key Electronic Properties and Their Significance.

Visualizing Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the interrelation of key electronic properties.

Caption: Computational workflow for theoretical analysis.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-iodobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodobenzaldehyde is a versatile bifunctional aromatic building block utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is significantly enhanced by the differential reactivity of its two halogen substituents—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is considerably more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst, a key step in the Suzuki-Miyaura catalytic cycle. This inherent difference in reactivity allows for selective and stepwise functionalization, making this compound an ideal substrate for the synthesis of disubstituted benzaldehyde derivatives in a controlled manner.

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling of this compound, focusing on the initial coupling at the more reactive iodine-bearing position.

Data Presentation: Selective Suzuki-Miyaura Coupling at the C-I Bond

The following table summarizes representative reaction conditions for the selective mono-arylation of this compound at the 2-position. The data is based on typical conditions for Suzuki-Miyaura reactions involving aryl iodides in the presence of aryl bromides.[1][2]

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 4-6 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 90 | 6-8 | 80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 85 | 5-7 | 82-92 |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | THF/H₂O (4:1) | 70 | 8-12 | 88-98 |

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid at the 2-position of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the flask under a stream of inert gas.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromobenzaldehyde.

Protocol 2: Stepwise Di-arylation (Conceptual)

Following the successful mono-arylation, the resulting 2-aryl-5-bromobenzaldehyde can undergo a second Suzuki-Miyaura coupling at the less reactive bromine position. This typically requires more forcing reaction conditions.

Materials:

-

2-Aryl-5-bromobenzaldehyde (from Protocol 1, 1.0 equivalent)

-

Second arylboronic acid (1.5 equivalents)

-

Palladium catalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos, 3-5 mol%)

-

Stronger base (e.g., K₃PO₄, 3.0 equivalents)

-

High-boiling point solvent (e.g., 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Follow steps 1-4 from Protocol 1, using the 2-aryl-5-bromobenzaldehyde, the second arylboronic acid, the specified catalyst/ligand system, and a stronger base.

-

Heat the reaction mixture to a higher temperature (e.g., 100-110 °C).

-

Monitor the reaction closely for the consumption of the starting material.

-

Follow steps 7-10 from Protocol 1 for workup and purification to yield the 2,5-diarylbenzaldehyde.

Mandatory Visualizations

Caption: Workflow for selective Suzuki-Miyaura coupling.

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Selective Heck Reaction of 5-Bromo-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Heck reaction of 5-Bromo-2-iodobenzaldehyde. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a chemoselective Heck coupling at the more reactive C-I position. This selective functionalization is a valuable tool in organic synthesis, enabling the introduction of a vinyl group at the 2-position of the benzaldehyde ring while leaving the bromo substituent intact for subsequent transformations.

Data Presentation: Summary of Heck Reaction Conditions

The efficiency and selectivity of the Heck reaction are influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and duration. The following table summarizes various conditions reported for the Heck reaction of aryl iodides, which can be adapted for this compound.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | >95 |

| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMAc | 120 | 12 | ~98 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | None | Et₃N (2) | NMP | 130 | 5 | >90 |

| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2) | DMF | 100 | 24 | High |

| 5 | Methyl acrylate | Pd(PPh₃)₄ (5) | None | K₂CO₃ (2) | Acetonitrile | 80 | 18 | ~95 |

| 6 | Acrylic acid | Pd(OAc)₂ (2) | None | Et₃N (3) | Acetonitrile | 80-90 | 1 | ~36 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). This protocol is based on established methods for the Heck reaction of aryl iodides.

Materials:

-

This compound

-

Alkene (e.g., Styrene, Ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (10 mL), the alkene (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(vinyl)benzaldehyde derivative.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the selective Heck reaction and the experimental workflow.

Caption: Catalytic cycle of the selective Heck reaction.

Synthesis of Heterocyclic Compounds Using 5-Bromo-2-iodobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals